molecular formula C20H24N6 B14655437 2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine CAS No. 52698-04-1

2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine

Cat. No.: B14655437
CAS No.: 52698-04-1
M. Wt: 348.4 g/mol
InChI Key: SKDAEORJXCOHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a dipropyltriazene group attached to a phenyl ring, which is further connected to a quinazolin-4-amine moiety. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine is unique due to the presence of both the dipropyltriazene and quinazoline moieties, which confer distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications that are not observed in simpler quinazoline or triazene derivatives .

Properties

CAS No.

52698-04-1

Molecular Formula

C20H24N6

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-[(dipropylamino)diazenyl]phenyl]quinazolin-4-amine

InChI

InChI=1S/C20H24N6/c1-3-13-26(14-4-2)25-24-18-12-8-6-10-16(18)20-22-17-11-7-5-9-15(17)19(21)23-20/h5-12H,3-4,13-14H2,1-2H3,(H2,21,22,23)

InChI Key

SKDAEORJXCOHNU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)N=NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.